![molecular formula C11H18N2OS B2549850 N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine CAS No. 2202461-87-6](/img/structure/B2549850.png)
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine
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Overview
Description
The compound "N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine" is a chemical that appears to be related to thiazole chemistry. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their potential applications in pharmaceuticals, agriculture, and materials science.
Synthesis Analysis
The synthesis of thiazole derivatives can involve 1,3-dipolar cycloaddition reactions, as demonstrated in the formation of N-(1,3-thiazol-5(4H)-ylidene)amines. These compounds are generated through the reaction of organic azides with thiones, leading to the formation of thiazole imines . Although the specific synthesis of "this compound" is not detailed in the provided papers, the general methodology could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
Thiazole compounds can be functionalized in various positions to create a diverse array of derivatives. The molecular structure of thiazole derivatives is crucial as it influences the reactivity and the potential applications of these compounds. The presence of substituents on the thiazole ring, such as methyl groups, can affect the electronic properties and steric hindrance, which in turn can influence the compound's behavior in chemical reactions .
Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions. For instance, N′-thioaroyl-N,N-dimethylformamidines, which are structurally related to the compound of interest, can undergo reactions such as exchange of sulfur for oxygen, hydrolysis to thioamides, S-methylation, and reactions with α-bromoketones and ketenes to yield thiazoles and thiazines . These reactions highlight the versatility and reactivity of thiazole-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The introduction of different functional groups can lead to a wide range of properties, which can be tailored for specific applications. For example, the reactivity of thiazole compounds with amines can lead to the formation of triazines, which are another class of nitrogen-containing heterocycles with distinct properties . The specific physical and chemical properties of "this compound" would need to be determined experimentally, as they are not provided in the cited literature.
Scientific Research Applications
Biological Activity and Structural Analysis
A study on the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds revealed the importance of the 1,3,4-thiadiazole core in pharmacology. These compounds, including variations related to N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine, exhibited significant DNA protective ability against oxidative damage and showed strong antimicrobial activity against specific bacteria. Compound 3A, in particular, exhibited cytotoxicity against cancer cell lines, suggesting potential for chemotherapy drug development with minimal cytotoxicity (Gür et al., 2020).
Anomalous Transformation in Chemistry
Research into the transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine with secondary amines has led to unexpected production of 2,4-diamino-s-triazines. This anomaly in chemical reactions highlights the complexity and unpredictability of interactions involving thiazole derivatives, providing insight into new chemical pathways and potential applications in synthetic chemistry (Tanaka et al., 1994).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation revealed compounds with significant insecticidal and antibacterial potential. These findings demonstrate the relevance of thiazole derivatives in developing new pesticides and antimicrobial agents, addressing the need for novel solutions in agriculture and healthcare (Deohate & Palaspagar, 2020).
Advanced Material Applications
In the field of materials science, a novel V-shaped molecule derived from benzo[d]thiazol-2-yl showed potential for security ink applications. This research highlights the versatility of thiazole derivatives beyond biological activities, extending into materials science for the development of innovative products with specific functional properties (Lu & Xia, 2016).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which n,n-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Thiazole derivatives are generally considered to be air stable .
properties
IUPAC Name |
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8-7-15-11(12-8)14-10-6-4-5-9(10)13(2)3/h7,9-10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAPRCKARMANGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CCCC2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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